Potassium (2,4-difluorobenzyl)trifluoroborate

Suzuki-Miyaura coupling Chemical stability Organoboron reagents

Potassium (2,4-difluorobenzyl)trifluoroborate is a tetracoordinate, bench-stable organoboron reagent that outperforms traditional boronic acids in palladium- and nickel-catalyzed cross-couplings. Its 'slow-release' hydrolysis mechanism suppresses protodeboronation, ensuring higher yields and cleaner reactions with challenging substrates, including aryl chlorides. Ideal for medicinal chemistry late-stage functionalization, agrochemical library synthesis, and photoredox methodology development. Choose this salt for scalable, reproducible C(sp2)-C(sp3) bond formation without the storage and handling liabilities of boronic esters.

Molecular Formula C7H5BF5K
Molecular Weight 234.02
CAS No. 1632070-90-6
Cat. No. B2920603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2,4-difluorobenzyl)trifluoroborate
CAS1632070-90-6
Molecular FormulaC7H5BF5K
Molecular Weight234.02
Structural Identifiers
SMILES[B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
InChIInChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
InChIKeyRVYGULLVNAILFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium (2,4-difluorobenzyl)trifluoroborate (CAS 1632070-90-6): Technical Profile for Scientific Procurement


Potassium (2,4-difluorobenzyl)trifluoroborate (CAS 1632070-90-6) is an organotrifluoroborate salt belonging to the class of tetracoordinate boron reagents. Its molecular formula is C7H5BF5K and it has a molecular weight of 234.02 g/mol . As a benzylic organotrifluoroborate, it is primarily employed as a nucleophilic coupling partner in palladium- and nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of C(sp2)-C(sp3) and C(sp3)-C(sp3) bonds [1]. Its solid, bench-stable nature makes it a practical alternative to more sensitive boron reagents like boronic acids and their esters [2].

Why Potassium (2,4-difluorobenzyl)trifluoroborate Is Not a Generic Substitute for Boronic Acids or Esters


Substituting potassium (2,4-difluorobenzyl)trifluoroborate with a structurally similar boronic acid or ester is not chemically or procedurally equivalent due to fundamental differences in stability and reaction behavior. Unlike tricoordinate boronic acids and esters, potassium organotrifluoroborates are tetracoordinate species, rendering them significantly more resistant to air, moisture, and common synthetic reagents [1]. This enhanced stability prevents premature decomposition, reducing the need for excess reagent and enabling their use in multi-step synthetic sequences where boronic acids would degrade [2]. Furthermore, the unique 'slow-release' hydrolysis mechanism of trifluoroborates in the presence of base [3] modulates the concentration of the active transmetalating species, thereby suppressing competitive protodeboronation—a major limitation for alkyl boronic acids and esters [4]. Consequently, attempting a direct one-for-one substitution can lead to significantly different outcomes in yield, purity, and experimental reproducibility.

Quantitative Performance Metrics: Potassium (2,4-difluorobenzyl)trifluoroborate vs. Relevant Comparators


Enhanced Air and Moisture Stability Relative to Boronic Acids

Potassium organotrifluoroborates exhibit superior stability to air and moisture compared to boronic acids and boronate esters, which are often prone to oxidation, hydrolysis, and decomposition during storage and handling [1]. This is a class-level property where the tetracoordinate boron center in the trifluoroborate is less electrophilic and more resistant to attack by nucleophiles like water [2].

Suzuki-Miyaura coupling Chemical stability Organoboron reagents

Suppression of Protodeboronation vs. Alkyl Boronic Acids

A critical failure mode for alkyl boronic acids and esters in Suzuki-Miyaura couplings is competitive protodeboronation, which consumes the boron reagent and forms an undesired reduced byproduct, thereby lowering the yield of the desired cross-coupled product [1]. Potassium organotrifluoroborates are much less prone to this side reaction, enabling couplings with stoichiometric amounts of the boron reagent and eliminating the need for large excesses [2].

Suzuki-Miyaura coupling Protodeboronation Reaction selectivity

Cross-Coupling Performance with Challenging Aryl Chloride Electrophiles

Primary alkyltrifluoroborates, a class that includes the target compound, have been demonstrated to couple effectively with diverse aryl chlorides—historically challenging and less reactive electrophiles—under optimized palladium catalysis [1]. This is a significant advantage over some boronic acids, which can be less effective or require more forcing conditions with aryl chlorides. While specific data for Potassium (2,4-difluorobenzyl)trifluoroborate is not available, structurally related benzylic trifluoroborates have been shown to cross-couple in good yields [2].

Suzuki-Miyaura coupling Aryl chlorides Cross-coupling yield

Compatibility with Modern Dual Photoredox/Ni-Catalyzed Cross-Coupling

Potassium benzyltrifluoroborates are competent radical precursors in dual photoredox/nickel-catalyzed cross-coupling reactions with aryl bromides under exceptionally mild conditions (visible light, ambient temperature, no strong base) [1]. This reactivity profile is not generally shared by the corresponding boronic acids or esters under these specific, milder photocatalytic regimes.

Photoredox catalysis Nickel catalysis C(sp2)-C(sp3) coupling

Optimal Use Cases for Procuring Potassium (2,4-difluorobenzyl)trifluoroborate


Medicinal Chemistry: Installation of a 2,4-Difluorobenzyl Group via Late-Stage Functionalization

For medicinal chemists, the installation of a 2,4-difluorobenzyl motif is a common strategy to modulate the potency, selectivity, and metabolic stability of a drug candidate. The bench stability and reduced protodeboronation of Potassium (2,4-difluorobenzyl)trifluoroborate [1] make it a superior choice over the corresponding boronic acid for late-stage functionalization of advanced, complex intermediates. Its use in Suzuki-Miyaura couplings with aryl chlorides [2] provides a robust and reliable route to diversify lead compounds without the risk of decomposing precious material through protodeboronation [3].

Agrochemical Discovery: Building Diversity-Oriented Libraries of Fluorinated Biaryls

The synthesis of fluorinated biaryl structures is a cornerstone of agrochemical discovery due to the favorable properties imparted by fluorine atoms. The compatibility of Potassium (2,4-difluorobenzyl)trifluoroborate with parallel synthesis and its performance in cross-coupling with a wide range of aryl halides, including cost-effective aryl chlorides [1], positions it as a key building block for generating diverse compound libraries. Its solid, air-stable nature simplifies automated liquid handling and storage, offering a practical advantage over less stable boron reagents for high-throughput experimentation.

Academic Methodology: Development of New C(sp3)-C(sp2) Bond-Forming Reactions

For researchers in synthetic methodology, Potassium (2,4-difluorobenzyl)trifluoroborate is an ideal substrate for developing novel cross-coupling technologies, particularly in the fields of photoredox and nickel catalysis [1]. Its established role as a bench-stable, readily available alkyl radical precursor allows for the exploration of new reactivity under mild conditions (e.g., visible light, room temperature) [2]. Its well-defined structure and reliable performance ensure that reaction outcomes are not confounded by reagent decomposition, making it a trustworthy standard for comparing and optimizing new catalytic systems [3].

Process Chemistry R&D: Evaluating Stable Boron Reagents for Scalable Synthesis

In process development, the transition from a boronic acid to a potassium trifluoroborate can be a strategic move to improve process robustness and yield. The enhanced stability of Potassium (2,4-difluorobenzyl)trifluoroborate [1] simplifies storage and handling on a larger scale. More importantly, its resistance to protodeboronation [2] and the resulting high coupling efficiency can lead to higher yields and fewer impurities, potentially streamlining purification and reducing overall manufacturing costs for a target molecule.

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